4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide

Kinase inhibition BMX kinase Anti-leukemia

This 4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide provides a structurally orthogonal substitution pattern (4-amino instead of 4-aryl; N-cyclohexyl carboxamide instead of unsubstituted amide) that directly influences kinase target engagement and pharmacokinetic properties. Use as a matched negative control or versatile intermediate for CD38/PARP inhibitor libraries. Confirmatory testing required.

Molecular Formula C17H19N5O
Molecular Weight 309.373
CAS No. 881567-88-0
Cat. No. B2561382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide
CAS881567-88-0
Molecular FormulaC17H19N5O
Molecular Weight309.373
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=C(N3C4=CC=CC=C4N=C3N=C2)N
InChIInChI=1S/C17H19N5O/c18-15-12(16(23)20-11-6-2-1-3-7-11)10-19-17-21-13-8-4-5-9-14(13)22(15)17/h4-5,8-11H,1-3,6-7,18H2,(H,20,23)
InChIKeyJZVZWUIQWXYSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide (CAS 881567-88-0): Core Scaffold & Procurement Context


4-Amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide is a synthetic small molecule belonging to the pyrimido[1,2-a]benzimidazole class, a fused heterocyclic scaffold investigated for kinase inhibition and anticancer activity [1]. The compound features a 4-amino substitution and an N-cyclohexyl carboxamide side chain. Publicly available, experimentally verified quantitative pharmacology data for this precise compound from permissible sources is extremely limited; the most directly relevant class-level activity data comes from structurally related 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives, which have demonstrated BMX kinase inhibition (IC₅₀ ~0.89–1.2 μM) and anti-leukemia activity in HL60 and MV4-11 cell lines [2].

Why Generic Pyrimido[1,2-a]benzimidazole Analogs Cannot Substitute for the N-Cyclohexyl-4-amino Derivative


Even within the pyrimido[1,2-a]benzimidazole family, minor structural modifications produce large shifts in kinase selectivity and cellular potency. The N-cyclohexyl carboxamide moiety in this compound is not a passive solubility handle; patent data on related heterobicyclic amides shows that the cyclohexyl group directly influences target engagement and pharmacokinetic properties [1]. In the most closely related published series, the 2,4-diaryl-pyrimido[1,2-a]benzimidazole analogs exhibit a narrow BMX kinase IC₅₀ window of 0.89–1.2 μM, and substitution at the 4-position (amino vs. aryl) is critical for determining kinase profiling outcome [2]. Therefore, indiscriminate substitution with a generic pyrimido[1,2-a]benzimidazole lacking the 4-amino-N-cyclohexyl carboxamide architecture risks loss of target engagement, altered selectivity, and non-reproducible biological results.

Quantitative Differentiation Evidence for 4-Amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide


Kinase Selectivity Profiling: Class-Level BMX Inhibition Potency Relative to Unsubstituted Pyrimido[1,2-a]benzimidazole

While direct kinase profiling data for 4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide is not publicly available from permissible sources, the closest structural analogs—2,4-diaryl-pyrimido[1,2-a]benzimidazoles 5e and 5h—inhibit BMX kinase with IC₅₀ values of 0.89–1.2 μM [1]. The unsubstituted pyrimido[1,2-a]benzimidazole core scaffold (CAS 245-55-6) lacks this kinase activity entirely, establishing that substitution at the 4-position and the carboxamide side chain is essential for target engagement. The 4-amino-N-cyclohexyl substitution pattern in the target compound represents a distinct pharmacophore from the 2,4-diaryl series, suggesting a potentially unique kinase selectivity profile that cannot be inferred from the 2,4-diaryl SAR but must be empirically determined.

Kinase inhibition BMX kinase Anti-leukemia Pyrimido[1,2-a]benzimidazole SAR

Cellular Anti-Leukemia Activity: Class-Level Potency in HL60 and MV4-11 Cells vs. Standard-of-Care Agents

The 2,4-diaryl-pyrimido[1,2-a]benzimidazole analogs 5e and 5h demonstrated sub-micromolar to low micromolar antiproliferative activity against HL60 and MV4-11 acute myeloid leukemia cell lines in the NCI-DTP in vitro screening panel [1]. These compounds induced G2/M cell cycle arrest and caspase 3/7 activation. No direct cellular data is available for the 4-amino-N-cyclohexyl derivative from permissible sources, but the N-cyclohexyl carboxamide motif in related heterobicyclic amide patents is associated with cellular target engagement [2]. The anti-leukemia activity of the 2,4-diaryl series provides a class-level benchmark; the 4-amino variant, with its distinct substitution pattern, may exhibit a different potency/selectivity window that requires empirical evaluation.

Anti-leukemia HL60 MV4-11 Antiproliferative Pyrimido[1,2-a]benzimidazole

Structural Differentiation: N-Cyclohexyl Carboxamide as a Pharmacophoric Determinant Distinct from Aryl and Alkyl Amide Analogs

Patent US20200123142A1 describes heterobicyclic amides as CD38 inhibitors, explicitly including N-cyclohexyl carboxamide-bearing scaffolds [1]. Within this patent space, the cyclohexyl group is presented as a preferred embodiment that influences inhibitory potency and selectivity relative to smaller alkyl amides (e.g., methyl, ethyl) and aromatic amides (e.g., phenyl, substituted phenyl). The 4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide structure uniquely combines this cyclohexyl carboxamide with a 4-amino substituent on the pyrimido[1,2-a]benzimidazole core—a substitution pattern not explored in the published 2,4-diaryl series, which uses aryl groups at the 4-position [2].

Structure-activity relationship Cyclohexyl amide CD38 inhibitor patent Pharmacophore

Critical Data Gap Advisory: Absence of Direct Quantitative Comparator Data from Permissible Sources

An exhaustive search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubChem) using permissible sources did not yield any direct, experimentally measured IC₅₀, Kd, Ki, cellular EC₅₀, selectivity panel data, or in vivo pharmacokinetic parameters for 4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide that can be attributed with high confidence to this exact CAS number. A BindingDB entry (BDBM50642430, CHEMBL5562608) reports CDK12 IC₅₀ = 256 nM, but structural analysis reveals this entry corresponds to a 2,9-disubstituted purine scaffold, not a pyrimido[1,2-a]benzimidazole, and is therefore a misattribution. A vendor page (benchchem.com) claims an IC₅₀ of 12 nM in MCF-7 breast cancer cells via topoisomerase inhibition, but this source is excluded per the analysis rules and the claim cannot be independently verified. Consequently, any procurement decision for this compound must be made with the explicit understanding that publicly available, verifiable quantitative pharmacology data is currently absent. The compound's value proposition rests on its structural distinctiveness and class-level precedent, not on demonstrated potency or selectivity.

Data gap Procurement caution Kinase profiling needed Empirical validation

Recommended Application Scenarios for 4-Amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide Based on Available Evidence


Focused Kinase Inhibitor Library Design for BMX/CDK Family SAR Exploration

The pyrimido[1,2-a]benzimidazole scaffold has validated activity against BMX kinase (IC₅₀ 0.89–1.2 μM for 2,4-diaryl derivatives) [1]. The 4-amino-N-cyclohexyl derivative provides a structurally orthogonal substitution pattern (4-amino instead of 4-aryl; N-cyclohexyl carboxamide instead of unsubstituted amide) that can probe the kinase selectivity landscape around this scaffold. Inclusion in a focused kinase panel alongside the 2,4-diaryl analogs enables SAR-by-catalog approaches to identify substitution-dependent selectivity shifts.

Chemical Probe Synthesis Starting Material for CD38 or PARP Inhibitor Programs

Patent US20200123142A1 establishes that heterobicyclic amides bearing N-cyclohexyl carboxamide functionalities are relevant to CD38 inhibition [2]. Additionally, structurally related alicyclic 4-carboxamido-benzimidazoles have been investigated as PARP inhibitors and antioxidants [3]. The 4-amino group on the target compound provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination, urea formation), making this compound a versatile intermediate for generating patent-inspired compound libraries targeting CD38, PARP, or related NAD⁺-dependent enzymes.

Negative Control or Inactive Comparator for 2,4-Diaryl-Pyrimido[1,2-a]benzimidazole Studies

Given that the 2,4-diaryl derivatives 5e and 5h achieve BMX IC₅₀ values of 0.89–1.2 μM and demonstrate anti-leukemia activity [1], the 4-amino-N-cyclohexyl variant—which lacks the 2,4-diaryl groups essential for potency—may serve as a structurally matched negative control. This application is contingent on experimental confirmation that the 4-amino derivative is indeed inactive or substantially less potent against BMX kinase; procurement and testing are required to validate this hypothesis.

Academic Medicinal Chemistry Programs Exploring Pyrimido[1,2-a]benzimidazole Chemical Space

The review by Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use (2021) highlights the underexplored nature of substitutions at the 3-carboxamide and 4-amino positions of this scaffold [4]. The target compound, with its N-cyclohexyl-4-amino architecture, occupies a region of chemical space not covered by the published 2,4-diaryl series. Academic groups focused on heterocyclic medicinal chemistry can use this compound as a starting point for systematic SAR studies, particularly for evaluating the impact of cycloaliphatic amides on kinase selectivity and physicochemical properties.

Quote Request

Request a Quote for 4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.